1-Ethyl-1,2,4-triazole

Description

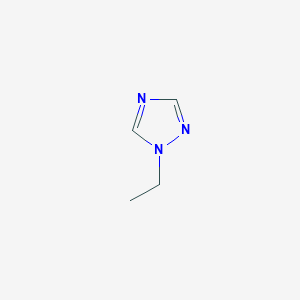

Structure

3D Structure

Propriétés

IUPAC Name |

1-ethyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c1-2-7-4-5-3-6-7/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEOIYPLRWRCSMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333962 | |

| Record name | 1-Ethyl-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16778-70-4 | |

| Record name | 1-Ethyl-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Ethyl-1,2,4-triazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-1,2,4-triazole is a heterocyclic organic compound that belongs to the triazole family. The 1,2,4-triazole ring system is a well-established pharmacophore in medicinal chemistry, renowned for its metabolic stability, hydrogen bonding capabilities, and its role as a bioisostere for amide and ester groups. These characteristics contribute to favorable pharmacokinetic and pharmacodynamic profiles in numerous drug candidates.[1] This guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis methodologies, spectroscopic data, safety information, and its applications in the field of drug discovery and development.

Chemical Identity and Properties

Molecular Formula: C₄H₇N₃[2][3]

Molecular Weight: 97.12 g/mol [2][3]

IUPAC Name: this compound[3]

Structure:

Sources

Physical and chemical properties of 1-Ethyl-1,2,4-triazole

An In-Depth Technical Guide to the Physical and Chemical Properties of 1-Ethyl-1,2,4-triazole

Introduction

The 1,2,4-triazole ring system is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its unique combination of physicochemical properties and versatile biological interactions.[1] This five-membered heterocycle, featuring three nitrogen atoms, is an integral component of numerous FDA-approved drugs, including the antifungal agent Fluconazole, the antiviral Ribavirin, and the anticancer drug Letrozole.[2][3][4][5] The polar nature of the triazole nucleus often enhances the solubility and metabolic stability of parent compounds, significantly improving their pharmacological profiles.[4]

This technical guide provides a comprehensive overview of this compound (CAS: 16778-70-4), a key building block for the synthesis of more complex triazole derivatives. We will delve into its core physical and chemical properties, spectroscopic signature, reactivity, and established protocols for its characterization, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Identification

This compound is an aromatic heterocycle where an ethyl group is attached to the nitrogen atom at position 1 of the 1,2,4-triazole ring. This specific substitution pattern is crucial as the biological activity of triazole derivatives can vary significantly with the position of substitution.

Caption: 2D structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical predictors of its behavior in both chemical reactions and biological systems. The data below has been compiled from computational models and experimental values where available.

| Property | Value | Source |

| Molecular Formula | C₄H₇N₃ | [6][7] |

| Molecular Weight | 97.12 g/mol | [6][7] |

| CAS Number | 16778-70-4 | [6][7] |

| LogP (Octanol/Water Partition) | 0.298 (Crippen Method) | [6] |

| Water Solubility (log₁₀ws) | -1.26 mol/L (Crippen Method) | [6] |

| Kovats Retention Index | 900 (Standard non-polar) | [6][7] |

| SMILES | CCN1C=NC=N1 | [6][7] |

| InChIKey | FEOIYPLRWRCSMS-UHFFFAOYSA-N | [6][7] |

The positive LogP value suggests a slight preference for lipophilic environments, a key parameter influencing membrane permeability in drug design.

Chemical Properties and Reactivity

Aromaticity and Stability: The 1,2,4-triazole ring is a 6π-electron aromatic system, which confers significant thermodynamic stability.[8] All atoms in the ring are sp² hybridized, resulting in a planar structure.[8] This aromatic character is evidenced by the bond lengths within the triazole ring, which are intermediate between single and double bonds.[9]

Basicity: With the acidic proton of the parent 1,2,4-triazole (pKa ≈ 10.26) replaced by an ethyl group, this compound acts as a weak base.[8] The lone pair electrons on the nitrogen atoms at positions 2 and 4 are available for protonation.

Reactivity:

-

N-Alkylation: The primary reactivity of interest for drug development professionals is the further alkylation at the N4 position. This reaction is a common strategy for building more complex molecular architectures. For example, refluxing this compound with an alkyl halide, such as isopropyl bromide, in a suitable solvent like toluene yields the corresponding 1-ethyl-4-alkyl-1,2,4-triazolium salt.[9] This transformation is a key step in the synthesis of certain ionic liquids and functional materials.[3]

-

Electrophilic Substitution: Due to the electron-withdrawing nature of the nitrogen atoms, the carbon atoms in the triazole ring are electron-deficient and generally resistant to electrophilic substitution.[8] Electrophilic attack, when it occurs, preferentially happens at the ring nitrogen atoms.[8]

Synthesis and Formulation

The synthesis of N-substituted 1,2,4-triazoles requires careful control of regioselectivity. While general methods like the Pellizzari and Einhorn-Brunner reactions are used to form the triazole ring itself, the synthesis of the 1-ethyl isomer is typically achieved through direct alkylation of the parent 1H-1,2,4-triazole.[2][10]

The key challenge in this approach is that alkylation can occur at either the N1 or N4 position. The reaction conditions, particularly the choice of base and solvent, are critical for directing the substitution to the desired N1 position.[8] For instance, using sodium ethoxide in ethanol as a base tends to favor N1 alkylation of the parent triazole.[8]

Applications in Research and Drug Development

This compound serves as a fundamental building block for synthesizing a vast array of compounds with diverse pharmacological activities. The 1,2,4-triazole scaffold is a proven pharmacophore, with derivatives exhibiting:

-

Antifungal Activity: Inhibition of the enzyme lanosterol 14α-demethylase is a hallmark of triazole antifungals like fluconazole.[1]

-

Anticancer Activity: Compounds like letrozole and anastrozole function as aromatase inhibitors for treating breast cancer.[4]

-

Antiviral Activity: The broad-spectrum antiviral agent Ribavirin contains a 1,2,4-triazole carboxamide moiety.[3]

-

Diverse Bioactivities: The scaffold has also been explored for antitubercular, anti-inflammatory, anticonvulsant, and antimicrobial applications.[1][11]

The utility of this compound lies in its ability to serve as a starting point for creating libraries of novel compounds, where modifications to the ethyl group or further substitution at the N4 position can be systematically explored to optimize potency and selectivity against various biological targets.

Safety, Handling, and Storage

While specific safety data for this compound is limited, the data for the parent compound, 1,2,4-triazole, provides a strong basis for handling procedures. It is classified as harmful if swallowed, causes serious eye irritation, and is suspected of damaging fertility or the unborn child.[12][13][14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[14][15]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[12] Avoid contact with skin, eyes, and clothing.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12] Keep away from strong oxidizing agents and strong acids.[13]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[12] If swallowed, call a poison center or doctor.[12] In case of skin contact, wash off immediately with plenty of water.

Experimental Protocols

The following protocols represent standard, self-validating systems for the characterization of this compound.

Workflow for Synthesis and Characterization

Caption: General workflow for the synthesis and characterization of this compound.

Protocol 7.1: ¹H NMR Spectroscopic Characterization

Objective: To confirm the identity and purity of this compound by ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. The expected spectrum will show distinct signals for the ethyl group and the two protons on the triazole ring.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. CDCl₃ is chosen for its ability to dissolve a wide range of organic compounds and its single residual peak is easily identified.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer (e.g., a 400 MHz Varian spectrometer).[9]

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, 90° pulse angle, 2-5 second relaxation delay).

-

-

Data Analysis and Interpretation:

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Expected Signals:

-

A singlet corresponding to the C₅-H proton of the triazole ring.

-

A singlet corresponding to the C₃-H proton of the triazole ring.

-

A quartet corresponding to the methylene protons (-CH₂) of the ethyl group, coupled to the methyl protons.

-

A triplet corresponding to the methyl protons (-CH₃) of the ethyl group, coupled to the methylene protons.

-

-

Integrate the peaks. The ratio of the integrals should correspond to the number of protons for each signal (1:1:2:3).

-

Validation: The presence of all four distinct signals with the correct splitting patterns and integral ratios confirms the chemical structure of this compound. The absence of significant impurity peaks confirms its purity.

Conclusion

This compound is a structurally simple yet chemically significant molecule. Its aromatic stability, defined reactivity, and relationship to a pharmacologically privileged class of compounds make it an invaluable building block in the fields of drug discovery, agrochemicals, and materials science. A thorough understanding of its physical, chemical, and spectroscopic properties, as outlined in this guide, is essential for its effective application in the synthesis of novel and functional molecules.

References

- 1-Ethyl-1-2-4-triazole.pdf - Cheméo. [Link]

- This compound | C4H7N3 | CID 519305 - PubChem. [Link]

- 1-Ethyl-4-isopropyl-1,2,4-triazolium bromide - IUCr Journals. [Link]

- ICSC 0682 - 1,2,4-TRIAZOLE. [Link]

- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. [Link]

- 1,2,4-Triazole - Wikipedia. [Link]

- New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. [Link]

- A review on methods of synthesis of 1,2,4-triazole deriv

- Safety Data Sheet: 1,2,4-Triazole - Carl ROTH. [Link]

- An insight on medicinal attributes of 1,2,4-triazoles - PMC - PubMed Central. [Link]

- Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. [Link]

- Examples of 1,2,4-triazole derivatives used in drugs. The red color...

- 1H-1,2,4-Triazole | C2H3N3 | CID 9257 - PubChem. [Link]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 3. lifechemicals.com [lifechemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chemeo.com [chemeo.com]

- 7. This compound | C4H7N3 | CID 519305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 9. journals.iucr.org [journals.iucr.org]

- 10. scispace.com [scispace.com]

- 11. New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. ICSC 0682 - 1,2,4-TRIAZOLE [chemicalsafety.ilo.org]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. carlroth.com [carlroth.com]

Unlocking the Therapeutic Potential: A Guide to the Biological Activity of 1-Ethyl-1,2,4-triazole Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significant agents.[1] The introduction of an ethyl group at the N1 position imparts specific lipophilic and steric characteristics that modulate biological activity, making 1-Ethyl-1,2,4-triazole derivatives a compelling subject of investigation. This guide synthesizes current knowledge on the diverse biological activities of these compounds, offering field-proven insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental frameworks used for their evaluation. We will delve into their established antifungal properties, explore their emerging potential as anticancer and antimicrobial agents, and touch upon other notable bioactivities. This document is designed to serve as a practical and authoritative resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile heterocyclic core.

The this compound Core: A Privileged Scaffold

The five-membered 1,2,4-triazole ring, containing three nitrogen atoms, is an aromatic heterocycle that serves as a vital pharmacophore.[2] Its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding and coordination with metallic ions in enzyme active sites contribute to its broad pharmacological profile.[2][3] The strategic placement of an ethyl group at the N1 position is a common modification intended to enhance lipophilicity, which can improve membrane permeability and alter the compound's interaction with its biological target, thereby fine-tuning its efficacy and selectivity.

A general synthetic approach often involves the cyclization of key intermediates. While numerous specific pathways exist, a foundational workflow can be visualized as the reaction of an appropriate hydrazide with reagents that provide the necessary carbon and nitrogen atoms to form the triazole ring, followed by N-alkylation or starting with an N-ethylated precursor.

Caption: Generalized synthetic workflow for 1,2,4-triazole derivatives.

Antifungal Activity: The Hallmark of Triazoles

The most prominent and clinically validated application of triazole derivatives is in the treatment of fungal infections.[4] This class of compounds has revolutionized antifungal therapy due to its potent and specific mechanism of action.[5]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Triazole antifungals function by disrupting the integrity of the fungal cell membrane.[5] Their primary target is a crucial fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51) .[2][6] This enzyme is essential for the conversion of lanosterol to ergosterol, the predominant sterol component of the fungal cell membrane.[6][7]

The causality is direct:

-

The triazole nitrogen atom (N4) binds to the heme iron atom in the active site of CYP51.[2]

-

This binding competitively inhibits the enzyme, blocking the demethylation of lanosterol.[4]

-

The blockage leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors.[6]

-

The altered sterol composition increases membrane permeability and fluidity and disrupts the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect).[4][5]

Caption: Mechanism of action of triazole antifungals.

Data Presentation: Antifungal Activity

The efficacy of novel antifungal agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Type | Fungal Strain | Reported MIC (µg/mL) | Reference |

| 1,2,4-Triazole containing 1,2,3-benzotriazine-4-one | Candida albicans | 0.0156 - 2.0 | [2] |

| 1,2,4-Triazole-piperdine-oxadiazole hybrid (Compound 20b) | Candida albicans | 0.016 | [2] |

| Clinafloxacin-triazole hybrid (Compound 28g) | Candida albicans | 0.25 - 1.0 | [1] |

| 1,2,4-Triazole Schiff Base (Compound 47d) | Candida albicans | 3.125 | [1] |

| 1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-4-subst | Candida albicans | 0.0625 - 1.0 | [1] |

| 1,2,4-Triazole derivatives incorporating amino acid groups (Compound 8k) | Physalospora piricola | 10.126 (EC50) | [8] |

Note: Data represents a range of 1,2,4-triazole derivatives to illustrate potential efficacy. Specific data for 1-Ethyl derivatives should be determined experimentally.

Anticancer Activity: An Expanding Frontier

The 1,2,4-triazole scaffold is increasingly recognized for its potential in oncology.[9][10] Derivatives have been shown to exhibit cytotoxic effects against a variety of human cancer cell lines through diverse mechanisms of action.[11][12]

Potential Mechanisms of Action

Unlike their antifungal counterparts, the anticancer mechanisms of triazole derivatives are not unified and can depend heavily on the specific substitutions on the triazole core.

-

Enzyme Inhibition: Many derivatives act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as protein kinases (e.g., EGFR, BRAF) and topoisomerases.[13][14]

-

Tubulin Polymerization Inhibition: Some compounds interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13]

-

Apoptosis Induction: Various derivatives can trigger programmed cell death by modulating apoptotic pathways.[14]

-

DNA Interaction: The planar, electron-rich triazole ring can intercalate with DNA or interfere with DNA replication processes.[15]

Data Presentation: In Vitro Cytotoxicity

The anticancer potential of a compound is initially assessed by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cancer cell population.[16]

| Compound Type | Cancer Cell Line | Reported IC50 (µM) | Reference |

| 1,2,4-Triazole-Thiadiazole Hybrid (Compound 5m) | HCT116 (Colon) | 0.04 - 23.6 | [15] |

| Novel Drug Molecule ND-2 | MCF-7 (Breast) | 8.4 | [17] |

| 1,2,4-Triazole-Indole Hybrid | Prostate, Breast, Pancreatic | Significant Inhibition | [11] |

| 1,2,4-Triazole Scaffold (Compound 8c) | (Various) | 3.6 (EGFR Inhibition) | [13] |

| 5-((4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)methyl)-4-(...)-3-thiol | MCF-7 (Breast) | Notable Activity | [12] |

Note: This table showcases the potential of the broader 1,2,4-triazole class. The specific activity of 1-Ethyl derivatives must be empirically determined.

Antibacterial and Other Biological Activities

Antibacterial Activity

Derivatives of 1,2,4-triazole have demonstrated activity against both Gram-positive and Gram-negative bacteria.[18][19] Fused heterocyclic systems, such as 1,2,4-triazolo[3,4-b][5][7][20]thiadiazines, and hybrids with known antibiotics like norfloxacin have shown particular promise.[1][12] The mechanism is often related to the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

Herbicidal and Corrosion Inhibition Potential

Beyond medicine, this compound derivatives have found applications in agriculture and material science. Certain derivatives exhibit significant herbicidal activity against various weeds, potentially by inhibiting plant-specific enzymes.[21][22][23] Additionally, the nitrogen-rich triazole ring can effectively chelate metal ions, allowing these compounds to form a protective film on metal surfaces, making them effective corrosion inhibitors.[3][24][25][26]

Experimental Protocols: A Self-Validating Framework

Adherence to robust, well-defined protocols is critical for generating reproducible and trustworthy data. Here, we detail standard methodologies for assessing the biological activities discussed.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[16][17] Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[17]

Workflow Diagram: MTT Cytotoxicity Assay

Caption: Standard workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Culture & Seeding:

-

Maintain the desired cancer cell line (e.g., MCF-7) in logarithmic growth phase in appropriate culture medium at 37°C in a 5% CO2 incubator.[16]

-

Harvest cells and perform a cell count (e.g., using a hemocytometer).

-

Seed cells into a 96-well microtiter plate at a pre-determined optimal density (e.g., 5,000–10,000 cells/well) in 100 µL of medium.[16]

-

Incubate for 24 hours to allow for cell attachment.[16]

-

-

Compound Treatment:

-

Prepare a high-concentration stock solution of the test compound (e.g., 10 mM in DMSO).[16]

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

-

Carefully remove the medium from the wells and add 100 µL of the various compound concentrations.[20]

-

Essential Controls: Include wells with medium only (blank), cells treated with vehicle (e.g., DMSO) alone (negative control), and cells treated with a known cytotoxic drug (positive control).

-

Incubate the plate for the desired exposure time (e.g., 48 hours).[20]

-

-

MTT Assay & Data Analysis:

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[16]

-

Incubate for an additional 3-4 hours, allowing viable cells to metabolize MTT into formazan.[16]

-

Carefully aspirate the medium containing MTT.

-

Add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[20]

-

Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound. It is a standardized and quantitative method for assessing antifungal efficacy.[27]

Step-by-Step Methodology:

-

Inoculum Preparation:

-

Culture the fungal strain (e.g., Candida albicans) on an appropriate agar plate.

-

Prepare a suspension of the fungal inoculum in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).[27]

-

Dilute this suspension in culture broth to the final required inoculum concentration.

-

-

Compound Dilution:

-

In a 96-well microtiter plate, add 100 µL of sterile broth to all wells.

-

Add 100 µL of the stock test compound solution to the first well and perform a two-fold serial dilution across the plate.

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized fungal inoculum to each well.[27]

-

Essential Controls: Include a well with inoculum but no drug (growth control) and a well with broth only (sterility control).

-

Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.[27]

-

Conclusion

Derivatives of this compound represent a highly versatile and pharmacologically significant class of compounds. Their well-established antifungal mechanism provides a solid foundation for further optimization and development. Moreover, the expanding research into their anticancer, antibacterial, and other biological activities highlights a rich field for future discovery. The key to unlocking their full potential lies in a systematic approach that combines rational design, guided by structure-activity relationships, with rigorous and validated experimental screening protocols. This guide provides the foundational knowledge and methodological framework to empower researchers to confidently explore and advance this promising area of medicinal chemistry.

References

- Triazole antifungals | Research Starters - EBSCO. (URL: )

- Advances in synthetic approach to and antifungal activity of triazoles - PubMed Central - NIH. (URL: )

- Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing. (URL: )

- Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines - Benchchem. (URL: )

- Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines - Benchchem. (URL: )

- Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - NIH. (URL: )

- Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC - PubMed Central. (URL: )

- Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC - NIH. (URL: )

- Synthesis and Herbicidal Activity of 1,2,4‐Triazole Derivatives Containing a Pyrazole Moiety. (URL: )

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applic

- Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. (URL: )

- Antimicrobial Screening of Some Newly Synthesized Triazoles. (URL: )

- Synthesis, Anti-inflammatory andin silico Studies of few novel 1,2,4-Triazole Derived Schiff Base Compounds. (URL: )

- Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and comput

- Synthesis and antimicrobial evaluation of novel 1,2,4-triazole deriv

- Synthesis of some novel Schiff bases containing 1,2,4-triazole ring. (URL: )

- (PDF)

- Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed. (URL: [Link])

- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov - SciELO. (URL: )

- Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether - PubMed Central. (URL: [Link])

- Antimicrobial Screening of Some Newly Synthesized Triazoles. (URL: )

- Anticancer Properties of Selected 1,2,4-Triazole Derivatives - ResearchG

- Synthesis of 1, 2, 4- Triazole Derivatives And Their Biological Activity Study. (URL: )

- Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach - PMC - NIH. (URL: [Link])

- Anticancer Properties of 1,2,4-Triazoles - ISRES. (URL: )

- Current research trends of 1,2,4-triazole derivatives biological activity (liter

- Anticancer properties of 1,2,4-triazole derivatives (liter

- Synthesis and Herbicidal Activity of Novel 1-(Diethoxy-phosphoryl)-3-(4-one-1H-1,2,3-triazol-1-yl)-propan-2-yl Carboxylic Esters - PMC - NIH. (URL: [Link])

- (PDF)

- Design, synthesis and evaluation in vitro antibacterial activity of new 1,2,3-triazole deriv

- Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzo

- Synthesis and Evaluation of Antifungal and Anti-Oxidant Activities of Novel 1, 2, 4-Triazole Deriv

- Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed. (URL: [Link])

- Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - NIH. (URL: [Link])

- Design, synthesis, and herbicidal activity of novel pyrimidine derivatives containing 1,2,4-triazole - Taylor & Francis Online. (URL: [Link])

- Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Deriv

- Synthesis of new Schiff bases bearing 1,2,4-triazole, thiazolidine and chloroazetidine moieties and their pharmacological evalu

- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (URL: )

- An insight on medicinal attributes of 1,2,4-triazoles - PMC - PubMed Central. (URL: [Link])

- (PDF)

- (PDF)

- Synthesis and Biological Evaluation of 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives as Potential Cytotoxic Agents - J-Stage. (URL: [Link])

- 1,2,4-Triazole and Its Derivatives as Corrosion Inhibitors for Aluminum Brass (HAl77-2) in 3.5 wt.

- A new 1,2,4-triazole derivative as an excellent corrosion inhibitor: Electrochemical experiments with theoretical valid

- Design, Synthesis, and Herbicidal Activity of Thioether Containing 1,2,4-Triazole Schiff Bases as Transketolase Inhibitors | Journal of Agricultural and Food Chemistry - ACS Public

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 6. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 8. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 11. isres.org [isres.org]

- 12. researchgate.net [researchgate.net]

- 13. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Biological Evaluation of 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives as Potential Cytotoxic Agents [jstage.jst.go.jp]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. ijprajournal.com [ijprajournal.com]

- 18. Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents | European Journal of Chemistry [eurjchem.com]

- 19. medicine.dp.ua [medicine.dp.ua]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. tandfonline.com [tandfonline.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. matsc.ktu.lt [matsc.ktu.lt]

- 26. sdit.ac.in [sdit.ac.in]

- 27. microbiologyjournal.org [microbiologyjournal.org]

The Emerging Potential of the 1-Ethyl-1,2,4-triazole Scaffold in Medicinal Chemistry: A Technical Guide

Abstract

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents.[1] This technical guide delves into the specific potential of the 1-Ethyl-1,2,4-triazole core, a seemingly simple yet intriguing variation of this vital heterocycle. While direct research on the parent molecule is nascent, analysis of its derivatives, particularly in the realm of antibacterial agents, suggests a promising future. This document will provide an in-depth exploration of the synthesis, known bioactivity, and, most importantly, the potential therapeutic applications of compounds derived from this compound. We will present detailed experimental protocols, structure-activity relationship (SAR) insights, and mechanistic considerations to empower researchers and drug development professionals in their quest for novel therapeutic agents.

Introduction: The 1,2,4-Triazole Moiety as a Versatile Pharmacophore

The five-membered ring system of 1,2,4-triazole, with its three nitrogen atoms, possesses a unique combination of physicochemical properties that make it highly attractive for drug design.[2] Its metabolic stability, capacity for hydrogen bonding, and ability to act as a bioisostere for amide and ester groups contribute to favorable pharmacokinetic and pharmacodynamic profiles.[1] This has led to the successful development of numerous 1,2,4-triazole-containing drugs with a broad spectrum of biological activities, including antifungal, anticancer, antiviral, and antibacterial effects.[1][3] The introduction of an ethyl group at the N1 position of the triazole ring presents a subtle yet significant modification that can influence the molecule's lipophilicity, steric profile, and ultimately, its interaction with biological targets.

Physicochemical Properties of this compound

The parent compound, this compound, is a foundational building block for the derivatives discussed in this guide. A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C4H7N3 | |

| Molecular Weight | 97.12 g/mol | |

| IUPAC Name | This compound | |

| CAS Number | 16778-70-4 | |

| Appearance | White powder (predicted) | General knowledge of similar compounds |

| Solubility | Soluble in water and polar organic solvents (predicted) | General knowledge of similar compounds |

Synthesis of this compound Derivatives: A General Approach

The synthesis of N1-substituted 1,2,4-triazole derivatives can be achieved through various established synthetic routes.[4] A common and versatile method involves the condensation of an ethyl-substituted hydrazine with a suitable cyclizing agent. For the synthesis of N1-aryl/heteroarylaminomethyl/ethyl-1,2,4-triazole derivatives, a plausible synthetic pathway is outlined below.

Caption: General synthetic workflow for N1-substituted this compound derivatives.

Experimental Protocol: Synthesis of N1-(Arylaminomethyl)-1-ethyl-1,2,4-triazole

This protocol is a generalized procedure based on established methods for the synthesis of similar compounds.[4]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol.

-

Addition of Aldehyde: To the stirred solution, add formaldehyde (1.1 equivalents, typically as a 37% aqueous solution).

-

Addition of Amine: Subsequently, add the desired aromatic or heteroaromatic amine (1 equivalent) to the reaction mixture.

-

Reaction Conditions: The reaction mixture is then heated to reflux for a period of 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure N1-(arylaminomethyl)-1-ethyl-1,2,4-triazole derivative.

-

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Applications in Medicinal Chemistry

While the direct biological profiling of this compound is limited, the evaluation of its derivatives has provided significant insights into its potential as a pharmacophore.

Antibacterial Activity

A key area of promise for this compound derivatives is in the development of novel antibacterial agents. A quantitative structure-activity relationship (QSAR) study has been performed on a series of N1-aryl/heteroarylaminomethyl/ethyl-1,2,4-triazole derivatives for their growth inhibitory activity against Salmonella enteritidis and Bacillus subtilis.[5]

Structure-Activity Relationship (SAR) Insights:

The QSAR analysis revealed that the biological activity of these compounds is influenced by the nature of the substituent on the aromatic/heteroaromatic ring.[5] The study indicated a good correlation between the physicochemical parameters of the substituents and the observed antibacterial activity, suggesting that electronic and steric factors play a crucial role in the interaction with the bacterial target.[5]

Proposed Mechanism of Action:

While the exact mechanism of action for these specific derivatives has not been fully elucidated, 1,2,4-triazole-based antibacterial agents are known to act through various mechanisms. These can include the inhibition of essential bacterial enzymes, disruption of the bacterial cell membrane, and the generation of intracellular reactive oxygen species (ROS).[6] The this compound scaffold likely serves as a key structural element that positions the pharmacophoric groups for optimal interaction with the bacterial target.

Caption: Experimental workflow for antibacterial screening of this compound derivatives.

Experimental Protocol: Antibacterial Susceptibility Testing (Agar Well Diffusion Method)

This protocol is a standard method for preliminary screening of antibacterial activity.[7]

-

Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates.

-

Inoculum Preparation: Prepare a bacterial inoculum of the test organisms (S. enteritidis, B. subtilis) equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Uniformly swab the entire surface of the MHA plates with the prepared bacterial inoculum.

-

Well Preparation: Punch wells of 6 mm diameter into the agar plates.

-

Compound Application: Add a defined volume (e.g., 50 µL) of the test compound solution (at a specific concentration, e.g., 1 mg/mL in DMSO) into the wells. A positive control (standard antibiotic) and a negative control (DMSO) should be included.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Potential Antifungal Activity

The 1,2,4-triazole scaffold is a hallmark of many clinically successful antifungal drugs, such as fluconazole and itraconazole.[8] These agents typically function by inhibiting the fungal enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[8] It is therefore highly plausible that derivatives of this compound could exhibit antifungal properties.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing.[9][10]

-

Media and Reagents: Use RPMI-1640 medium buffered with MOPS. Prepare stock solutions of the test compounds in DMSO.

-

Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., Candida albicans, Aspergillus fumigatus) according to CLSI guidelines.

-

Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the test compounds in RPMI-1640 medium.

-

Inoculation: Inoculate each well with the standardized fungal suspension. Include a drug-free growth control and a sterility control.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Potential Anticancer Activity

A vast number of 1,2,4-triazole derivatives have been investigated for their anticancer properties, with some compounds showing potent activity against various cancer cell lines.[11][12] The mechanisms of action are diverse and can include inhibition of kinases, tubulin polymerization, and induction of apoptosis.[12] The this compound scaffold could serve as a valuable starting point for the design of novel anticancer agents.

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[11]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Future Perspectives and Conclusion

The this compound scaffold represents an underexplored area within the vast field of triazole medicinal chemistry. The existing evidence from studies on its derivatives, particularly in the antibacterial domain, strongly suggests that this core structure holds significant potential for the development of new therapeutic agents. Future research should focus on the synthesis and comprehensive biological evaluation of a wider range of this compound derivatives. Elucidation of their precise mechanisms of action and in vivo efficacy studies will be crucial steps in translating the initial promise of this scaffold into tangible clinical applications. This guide provides a foundational framework of knowledge and experimental protocols to facilitate and inspire further investigation into this promising class of compounds.

References

- Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry. ACS Bio & Med Chem Au.

- QSAR of Some N1-Aryl/Heteroarylaminomethyl/ethyl-1,2,4-Triazoles Part II: Antimicrobial Activity Against BacillusSubtilis. MDPI.

- Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. 2018.

- Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. BenchChem.

- Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews.

- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. 2013.

- Application Notes and Protocols for Brodth Microdilution Assay: Determining the MIC of Antifungal Agent 74. BenchChem.

- Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules.

- MTT assay protocol. Abcam.

- MTT Assay Protocol for Cell Viability and Prolifer

- MTT assay and its use in cell viability and prolifer

- Application Notes and Protocols: 1,2,4-Triazoles in Medicinal Chemistry. BenchChem.

- Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube. 2022.

- 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals. 2021.

- Antifungal screening of novel hybrids of triazole derivatives.

- Pharmacological activities of Triazole analogues as antibacterial, antifungal, antiviral agents.

- Synthesis and biological evaluation of some novel 1,2,4-triazole deriv

- Synthesis and Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles. Molecules.

- Triazoles as antimicrobial: A review. International Journal of Chemical Studies. 2017.

- Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism explor

- Crystal structure of 4-amino-3-(thiophen-3-ylmethyl)-1H-1,2,4-triazole-5(4H)-thione.

- Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole. RSC Advances.

- New Antifungal Agents with Azole Moieties. Pharmaceuticals. 2022.

- (PDF) 1,2,4-Triazoles as Important Antibacterial Agents.

- Design, synthesis and biological evaluation of some novel 1,2,4-triazole derivatives. International Journal of Health Sciences. 2022.

- Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Anti-Cancer Agents in Medicinal Chemistry.

- Synthesis, molecular docking analysis and in vitro evaluation of new heterocyclic hybrids of 4-aza-podophyllotoxin as potent cytotoxic agents. RSC Advances.

- The investigation of antimicrobial activity of some s-substituted bis-1,2,4-triazole-3-thiones.

- In silico analysis of 3D-QSAR and molecular docking results to design new 1,2,4-triazoles as antibacterial agents. RHAZES: Green and Applied Chemistry. 2018.

- Heterocyclic Anticancer Compounds: Using S-NICS Method.

- Synthesis and biological evaluation of some novel 1,2,4-triazole deriv

- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Chemical Methodologies. 2021.

- Synthesis and Biological Evaluation of 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives as Potential Cytotoxic Agents. Chemical and Pharmaceutical Bulletin.

- Synthesis of 4-amino 3-methyl-1,2,4-triazole-5-thione (MTSNH) using microwave.

- Synthesis and Antibacterial Activity of N-Substituted-[5][6][11]triazoles and 1,2,4-Triazole[3,4-b][6][9][11]thiadiazines.

- Synthesis, anticancer activity and molecular docking studies on a series of heterocyclic trans-cyanocombretastatin analogues as antitubulin agents. Journal of Enzyme Inhibition and Medicinal Chemistry. 2016.

- Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents.

- Antibacterial activity of some selected 1,2,4-triazole derivatives against standard, environmental, and medical bacterial strains. Journal of Taibah University for Science. 2020.

- 4-Amino-3-(4-pyridyl)-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E: Structure Reports Online. 2008.

- Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. Molecules. 2021.

- Synthesis of Some Novel N-Substituted 1,2,4- Triazole derivatives and their Antimicrobial Evaluation.

- Synthesis, biological evaluation and molecular modeling study of substituted 1,2,4-triazole-3-acetic acid deriv

- 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases. ChemMedChem. 2020.

- QSAR Study of 1, 2, 4-Triazole for their Anticancer Activity.

- Synthesis of 5-substitued-4-amino-1,2,4-triazole-3-thioesters.

- Studies on the Synthesis of some new 1,2,4-Triazoles Derivatives and Evaluation for their Anti-Tubercular activity profiles. Research Journal of Pharmacy and Technology.

- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. 2022.

Sources

- 1. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemmethod.com [chemmethod.com]

- 5. QSAR of Some N1-Aryl/Heteroarylaminomethyl/ethyl-1,2,4-Triazoles Part II: Antimicrobial Activity Against BacillusSubtilis [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. m-hikari.com [m-hikari.com]

- 8. Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. derpharmachemica.com [derpharmachemica.com]

A Literature Review of 1-Ethyl-1,2,4-triazole: Synthesis, Properties, and Applications

An in-depth technical guide or whitepaper on the core.

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1,2,4-triazole nucleus is a foundational heterocyclic scaffold renowned for its broad utility across medicinal chemistry, agriculture, and materials science.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and structural rigidity make it a privileged pharmacophore in numerous clinically approved drugs.[1] This technical guide provides a comprehensive review of 1-Ethyl-1,2,4-triazole, a key derivative that serves as a versatile building block and precursor. We will delve into its physicochemical properties, detail common synthetic and characterization methodologies, and explore its primary applications as a crucial intermediate in the development of therapeutic agents, agrochemicals, and advanced materials such as corrosion inhibitors and ionic liquids.[3][4][5]

Introduction: The 1,2,4-Triazole Scaffold

The five-membered aromatic ring containing three nitrogen atoms, known as triazole, exists in two isomeric forms: 1,2,3-triazole and 1,2,4-triazole.[6][7] The 1,2,4-triazole isomer, particularly the more stable 1H-tautomer, has garnered significant attention from medicinal and organic chemists.[1] This interest is due to its role as an isostere of amides and esters, allowing it to interact with high affinity at biological receptors.[1]

The 1,2,4-triazole motif is integral to a wide array of drugs, including the widely-used antifungal agents fluconazole and itraconazole, the antiviral ribavirin, and the anxiolytic alprazolam.[1][2][5] Beyond pharmaceuticals, its derivatives are critical in agriculture as fungicides, herbicides, and plant growth regulators.[8][9] In materials science, the electron-deficient nature of the triazole ring lends itself to applications in corrosion inhibition, the formation of ionic liquids, and the development of specialty polymers.[5][10][11] this compound (C₄H₇N₃) is a fundamental derivative that serves as a key starting material for accessing more complex, functionalized molecules within these fields.

Physicochemical Properties of this compound

Understanding the core physicochemical properties of this compound is essential for its application in synthesis and materials development. The key properties are summarized below based on available data.[12]

| Property | Value | Source |

| Molecular Formula | C₄H₇N₃ | [12] |

| Molecular Weight | 97.12 g/mol | [12] |

| CAS Number | 16778-70-4 | [12] |

| IUPAC Name | This compound | [12] |

| Canonical SMILES | CCN1C=NC=N1 | [12] |

| Computed XLogP3 | -0.4 | [12] |

| Hydrogen Bond Donor Count | 0 | [12] |

| Hydrogen Bond Acceptor Count | 3 | [12] |

| Rotatable Bond Count | 1 | [12] |

Synthesis and Characterization

The synthesis of this compound can be approached through several established methods for N-alkylation of heterocyclic compounds. The most direct route involves the alkylation of the parent 1,2,4-triazole with an ethylating agent.

Synthetic Pathway: N-Alkylation

The N-alkylation of 1,2,4-triazole with an ethyl halide (e.g., ethyl bromide) in the presence of a base is a common and efficient method. The base deprotonates the triazole ring, forming the triazolate anion, which then acts as a nucleophile, attacking the electrophilic ethyl group. The choice of base and solvent is critical to control the regioselectivity of the reaction, as alkylation can occur at the N1 or N4 position.

Caption: General N-alkylation pathway for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is a representative example for the laboratory-scale synthesis of this compound.

Materials:

-

1,2,4-Triazole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Ethyl bromide (EtBr)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 1,2,4-triazole (1.0 eq).

-

Anion Formation: Dissolve the triazole in anhydrous DMF. Cool the solution to 0 °C using an ice bath. Add sodium hydride (1.1 eq) portion-wise, allowing for the cessation of hydrogen gas evolution between additions.

-

Alkylation: Stir the resulting suspension at 0 °C for 30 minutes. Add ethyl bromide (1.2 eq) dropwise via syringe. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Workup: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Final Product: The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

Spectroscopic Characterization

The identity and purity of the synthesized this compound must be confirmed through standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group: a triplet around 1.5-1.7 ppm (CH₃) and a quartet around 4.5-4.7 ppm (N-CH₂).[4] Two singlets for the aromatic protons of the triazole ring are expected at approximately 8.8 ppm and 11.9 ppm (values may vary depending on solvent and referencing).[4]

-

¹³C NMR: The carbon spectrum should display signals for the ethyl group's methyl (~14 ppm) and methylene (~48 ppm) carbons.[4] The two distinct carbons of the triazole ring would appear further downfield in the aromatic region, around 142 ppm.[4]

-

FT-IR: The infrared spectrum would show C-H stretching vibrations for the alkyl and aromatic groups, and characteristic C=N and N-N stretching vibrations from the triazole ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 97.12).

Key Research Applications

This compound is primarily used as a versatile intermediate and precursor in various scientific domains.

Caption: Key application pathways originating from this compound.

Intermediate in Pharmaceutical and Agrochemical Synthesis

The 1,2,4-triazole core is a cornerstone of modern antifungal drug design, primarily acting by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi.[1] While this compound itself is not the final active pharmaceutical ingredient (API), its structural motif is incorporated into more complex molecules. For instance, 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde is a versatile intermediate used to create advanced antifungal and anticancer agents.[3] Similarly, in agriculture, many systemic fungicides are based on the triazole scaffold, and ethyl-substituted derivatives have shown potent activity against various plant pathogens.[3][8]

Precursor for N-Heterocyclic Carbenes (NHCs) and Ionic Liquids

Asymmetric 1,2,4-triazolium salts are valuable precursors for generating N-heterocyclic carbenes (NHCs), which are potent ligands in organometallic catalysis.[4] this compound can be further alkylated (e.g., with isopropyl bromide) to form a 1-ethyl-4-isopropyl-1,2,4-triazolium salt.[4] Deprotonation of this salt yields a stable carbene. These triazolium salts also function as ionic liquids (ILs), which are salts with melting points below 100 °C, used as environmentally benign solvents and catalysts in chemical reactions.[5]

Role in Corrosion Inhibition

Organic compounds containing heteroatoms like nitrogen and sulfur are effective corrosion inhibitors for metals in acidic environments.[10][13] The mechanism involves the adsorption of the inhibitor molecule onto the metal surface, forming a protective barrier.[10] The lone pair electrons on the nitrogen atoms of the 1,2,4-triazole ring facilitate strong coordination to the metal surface.[14] While research often focuses on more functionalized triazoles, the fundamental 1,2,4-triazole structure is the active component. Derivatives have been shown to provide excellent protection for various types of steel and copper alloys.[15][16]

| Triazole Derivative | Metal | Medium | Max Inhibition Efficiency (%) | Source |

| 3,5-diamino-1,2,4-triazole | Aluminum Brass | 3.5 wt.% NaCl | 87.1 | [16] |

| 4-amino-5-mercapto-1,2,4-triazole derivatives | Carbon Steel | 1M HCl | >90 | [10] |

| Newly Synthesized HMPT | C1018 Carbon Steel | 1M HCl | ~95 | [14] |

| HMPT: 4-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)tetrahydropyran-4-ol |

Future Directions

The foundational role of this compound as a synthetic building block ensures its continued relevance. Future research is likely to focus on:

-

Green Synthesis: Developing more environmentally friendly and efficient catalytic methods for the synthesis of this compound and its derivatives, potentially utilizing microwave-assisted protocols.[17]

-

Novel Bioactive Molecules: Using this compound as a starting point for creating novel hybrid molecules by combining it with other pharmacophores to develop drugs with new mechanisms of action or to overcome resistance.[1]

-

Advanced Materials: Exploring the use of this compound-derived ionic liquids and polymers in applications such as organic light-emitting diodes (OLEDs), proton-exchange membranes, and data storage devices.[11]

References

- This compound. (n.d.). PubChem.

- Ethyl 1-methyl-1H-1,2,4-triazole-3-carboxylate. (n.d.). PubChem.

- Al-Amiery, A. A., et al. (2021). Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies. Scientific Reports, 11(1), 1-17.

- Kaur, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 116, 105283.

- ISRES. (n.d.). synthesis of 1,2,4 triazole compounds.

- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022). Egyptian Journal of Chemistry.

- Al-Wabli, R. I., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. BioMed Research International, 2022.

- 1,2,4-Triazole - a versatile azole, proves and popular as an antifungal agent. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.

- Exploring recent developments on 1,2,4‐triazole: Synthesis and biological applications. (2022). Journal of Heterocyclic Chemistry.

- 1-Ethyl-4-isopropyl-1,2,4-triazolium bromide. (2023). IUCrData, 8(9).

- Synthesis and biological evaluation of some novel 1,2,4-triazole derivatives. (2014). Der Pharma Chemica, 6(1), 183-189.

- Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. (2022). Journal of Pharmaceutical Negative Results.

- 1,2,4-Triazole Sodium Salt. (2023). Tolyltriazole | Benzotriazole.

- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry, 10, 982288.

- Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). BioMed Research International.

- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry, 10.

- 1,2,4-Triazole. (n.d.). Wikipedia.

- Complex Protection of Some Steels in Sulfuric Acid Solutions by 1,2,4-Triazole Derivatives. (2024). Molecules, 29(19), 4504.

- 1,2,4-Triazole and Its Derivatives as Corrosion Inhibitors for Aluminum Brass (HAl77-2) in 3.5 wt.% NaCl Solution. (2024). Materials Science.

- The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review. (2018). Research Journal of Pharmacy and Technology, 11(9), 4160-4164.

- A new 1,2,4-triazole derivative as an excellent corrosion inhibitor: Electrochemical experiments with theoretical validation. (2022). Surfaces and Interfaces, 33, 102263.

- Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. (2020). BMC Chemistry, 14(1), 1-14.

- An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. (2021). Materials, 14(16), 4627.

- Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (2012). International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 993-998.

- Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2024). Molecules, 29(8), 1735.

- New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. (2020). Molecules, 25(24), 6004.

- Applications of Metal-Free 1,2,4-Triazole Derivatives in Materials Science. (2016). Current Organic Chemistry, 20(1), 1-15.

- Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2021). Molecules, 26(23), 7244.

- 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. (2017). International Research Journal of Pharmacy.

- 1H-1, 2, 4,-Triazole Having Significant Pharmacological Activities. (2013). International Journal of Medicine and Pharmaceutical Research.

- “Click-Triazole” Coordination Chemistry: Exploiting 1, 4-Disubstituted-1, 2, 3-Triazoles as Ligands. (2016). Chemical Reviews.

- Overview on Medicinal Impacts of 1,2,4-Triazole Derivatives. (2023). Organic and Medicinal Chemistry International Journal.

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. lifechemicals.com [lifechemicals.com]

- 6. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 7. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rjptonline.org [rjptonline.org]

- 9. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound | C4H7N3 | CID 519305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sdit.ac.in [sdit.ac.in]

- 15. mdpi.com [mdpi.com]

- 16. matsc.ktu.lt [matsc.ktu.lt]

- 17. pnrjournal.com [pnrjournal.com]

An In-depth Technical Guide to the Synthesis of 1-Ethyl-1,2,4-triazole

This guide provides a comprehensive overview of the synthetic pathways for 1-Ethyl-1,2,4-triazole, a key building block in the development of various pharmaceuticals and agrochemicals. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of synthesis, focusing on regioselectivity, reaction mechanisms, and practical experimental protocols.

Introduction: The Significance of this compound

The 1,2,4-triazole moiety is a ubiquitous scaffold in medicinal chemistry, renowned for its diverse biological activities. The introduction of an ethyl group at the N1 position can significantly modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecule. Consequently, the efficient and regioselective synthesis of this compound is a critical starting point for the discovery of novel therapeutic agents. This guide will explore the prevalent synthetic strategies, with a primary focus on the direct N-alkylation of 1,2,4-triazole, a method that is both atom-economical and scalable.

Core Synthesis Pathway: Regioselective N-Ethylation of 1,2,4-Triazole

The most direct and widely employed method for the synthesis of this compound is the N-alkylation of the parent 1,2,4-triazole ring. A significant challenge in this approach is controlling the regioselectivity, as the triazole ring possesses two nucleophilic nitrogen atoms (N1 and N4) that can undergo alkylation, leading to a mixture of this compound and 4-ethyl-1,2,4-triazole.

The key to a successful synthesis lies in steering the reaction towards the thermodynamically more stable N1 isomer. This can be achieved through careful selection of the base, solvent, and ethylating agent.

Mechanism of N-Alkylation: A Tale of Two Nitrogens

The alkylation of 1,2,4-triazole proceeds via a nucleophilic substitution reaction (SN2). The triazole anion, generated by a base, attacks the electrophilic carbon of the ethylating agent. The regioselectivity is governed by a combination of electronic and steric factors. The N1 position is generally favored due to the lower steric hindrance and the electronic distribution within the triazole ring.

Comparative Analysis of Synthesis Protocols

Several methodologies have been reported for the regioselective N1-alkylation of 1,2,4-triazole. The choice of protocol often depends on the desired scale, available reagents, and required purity of the final product.

| Method | Ethylating Agent | Base | Solvent | Key Advantages | Reported N1:N4 Ratio | Reference |

| Method A: DBU Catalysis | Ethyl Iodide | DBU | THF | High regioselectivity, mild conditions. | ~90:10 | [1] |

| Method B: Phase Transfer Catalysis | Ethyl Bromide | K₂CO₃ / TBAB | DMF | Scalable, efficient for various alkyl halides. | Predominantly N1 | [2] |

| Method C: Strong Base in Polar Aprotic Solvent | Diethyl Sulfate | NaH | DMF | High yield, suitable for less reactive halides. | Good to excellent N1 selectivity | [3] |

| Method D: Microwave-Assisted Synthesis | Ethyl Bromide | K₂CO₃ | Ionic Liquid | Rapid reaction times, green chemistry approach. | Excellent regioselectivity | [4] |

Detailed Experimental Protocol: Regioselective N1-Ethylation using DBU

This protocol describes a reliable and highly regioselective method for the synthesis of this compound, adapted from established procedures for N-alkylation of 1,2,4-triazoles[1].

Materials and Equipment:

-

1H-1,2,4-Triazole

-

Ethyl Iodide (EtI)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

NMR spectrometer for product characterization

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-1,2,4-triazole (1.0 eq).

-

Solvent Addition: Add anhydrous THF to the flask to dissolve the triazole.

-

Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq) dropwise to the stirred solution at room temperature.

-

Ethylating Agent Addition: Slowly add ethyl iodide (1.2 eq) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford pure this compound.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR and ¹³C NMR spectroscopy. The ¹H NMR spectrum of this compound is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group, along with two singlets for the triazole ring protons.

Conclusion and Future Perspectives

The regioselective synthesis of this compound is a well-established process, with direct N-alkylation being the most practical approach. By carefully controlling the reaction conditions, particularly the choice of base and solvent, high yields of the desired N1-isomer can be achieved. The protocol detailed in this guide provides a robust starting point for laboratory-scale synthesis.

Future research in this area may focus on the development of even more efficient and environmentally friendly catalytic systems, such as the use of solid-supported catalysts or flow chemistry, to further enhance the scalability and sustainability of this compound production.

References

- Aouine, Y., et al. (2020). Study of the Regioselectivity of the N-alkylation Reaction of 1H-1,2,4-Triazole with an O-tosyl Derivative, Using Two-Dimensional NMR Spectroscopy.

- Astleford, B. A., et al. (1989). Synthesis of 1-alkyl-1,2,4-triazoles: a new one-pot regiospecific procedure. The Journal of Organic Chemistry, 54(3), 731-732.

- Bulger, P. G., et al. (2000). An investigation into the alkylation of 1,2,4-triazole. Tetrahedron, 56(26), 4583-4591.

- Castanedo, G. M., et al. (2011). A General and Highly Efficient Method for the Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. Organic Letters, 13(21), 5744-5747.

- Chen, Z., et al. (2016). I2-Catalyzed Oxidative Coupling Reactions of Hydrazones and Amines and the Application in the Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. The Journal of Organic Chemistry, 81(15), 6544-6552.

- Guo, L., et al. (2021). Metal-Free Three-Component Desulfurative and Deaminative Condensation for the Synthesis of Fully Substituted 1H-1,2,4-Triazol-3-amines. Organic Letters, 23(1), 181-186.

- Kaur, R., et al. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 233-237.

- Kitchen, J. A., et al. (2010). Alkylations of N(4)-(4-pyridyl)-3,5-di(2-pyridyl)-1,2,4-triazole: first observation of room-temperature rearrangement of an N(4)-substituted triazole to the N(1) analogue. Chemistry–An Asian Journal, 5(4), 910-918.

- Li, X., et al. (2015). Copper-Catalyzed [3 + 2] Cycloaddition of Secondary Amines with Diazo Compounds: A New Route to N1-Substituted 1,2,3-Triazoles. Organic Letters, 17(21), 5364-5367.

- Liu, J.-Q., et al. (2018). Catalyst-Controlled Regioselective [3 + 2] Cycloaddition of Isocyanides with Diazonium Salts: A Practical Access to 1,3- and 1,5-Disubstituted 1,2,4-Triazoles. Organic Letters, 20(21), 6930-6933.

- Lu, S., et al. (2022). Metal-Free I2-Mediated Oxidative Cyclization of Trifluoroacetimidohydrazides with DMF as a Carbon Source toward 3-Trifluoromethyl-1,2,4-triazoles. The Journal of Organic Chemistry, 87(1), 586-594.

- Mirzaei, Y. R., et al. (2002). Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids. The Journal of Organic Chemistry, 67(26), 9340-9345.

- PubChem. (n.d.). This compound.

- Shelke, G. M., et al. (2015).

- Sukhanov, G. T., et al. (2012). Reactions of 3-nitro-1,2,4-triazole derivatives with alkylating agents. 9. Preparation of N(1)-, N(2)- and N(4)-ethyl-5-R-nitro-1,2,4-triazoles by the alkylation of 5-R-3-nitro-1,2,4-triazolate anions with diethyl sulfate. Chemistry of Heterocyclic Compounds, 48(9), 1340-1346.

- Tsai, S.-E., et al. (2019). Two straightforward one-pot procedures for the synthesis of methyl 3-carboxylate-1-aryl-1H-1,2,4-triazoles. Tetrahedron, 75(30), 4017-4026.

- Ueda, S., & Nagasawa, H. (2009). Copper-Catalyzed Synthesis of 1,2,4-Triazoles via a Sequential N–C and N–N Bond-Forming Strategy. Journal of the American Chemical Society, 131(42), 15080-15081.

- Yang, N., & Yuan, G. (2018). Electrochemical Multicomponent Reaction of Aryl Hydrazines, Paraformaldehyde, NH4OAc, and Alcohols: Access to 1,5-Disubstituted and 1-Aryl 1,2,4-Triazoles. The Journal of Organic Chemistry, 83(19), 11963-11969.

- Yavari, I., & Khaledian, H. (2012). A one-pot, two-component synthesis of 1,3-disubstituted 1,2,4-triazoles from N-methylimidazole and hydrazonoyl chlorides. Tetrahedron Letters, 53(2), 229-231.

- Zhou, L.-N., et al. (2021). Copper-Enabled Three-Component [3 + 2] Annulation of 2-Diazoacetonitriles, Nitriles, and Aryldiazonium Salts: Regioselective Synthesis of 1-Aryl-5-cyano-1,2,4-triazoles. Organic Letters, 23(3), 739-744.

Sources

An In-depth Technical Guide to the Safe Handling of 1-Ethyl-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals